![molecular formula C25H30N6OS B2437598 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione CAS No. 689266-11-3](/img/no-structure.png)
4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione is a useful research compound. Its molecular formula is C25H30N6OS and its molecular weight is 462.62. The purity is usually 95%.
BenchChem offers high-quality 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has highlighted the significance of heterocyclic substituents in enhancing the anticancer activity of compounds. A study by Konovalenko et al. (2022) compared the anticancer activity of isoquinolines with different heteroaromatic substituents, demonstrating the impact of the heterocyclic substituents on their anticancer efficacy. Although not directly mentioning the specific compound , this study underscores the potential of heterocyclic compounds in cancer treatment, suggesting a possible area of application for the compound of interest (Konovalenko et al., 2022).
Anti-inflammatory and Antimicrobial Activity
Another area of application is in the development of anti-inflammatory and antimicrobial agents. Research by Fahmy et al. (2012) on substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, including heterocyclic moieties similar to the compound , showed significant anti-inflammatory activities. This suggests the potential of such compounds in creating new anti-inflammatory drugs (Fahmy et al., 2012).
Moreover, Dilebo et al. (2021) synthesized a series of 4-(pyridylamino)- and 4-(ethynylpyridine)quinazolines, which were evaluated for anti-Mycobacterium tuberculosis properties. The promising activity against Mtb suggests the compound's potential application in tackling tuberculosis, highlighting the versatility of quinazoline derivatives in addressing different microbial threats (Dilebo et al., 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione' involves the reaction of 4-chloroquinazoline-2-thiol with N-[(4-cyclohexylmethyl)amino]-4-piperidone followed by the reaction of the resulting intermediate with 4-(2-pyridyl)piperazine-1-carboxylic acid. The final step involves the conversion of the carboxylic acid to the corresponding acid chloride followed by reaction with ammonia to yield the desired product.", "Starting Materials": [ "4-chloroquinazoline-2-thiol", "N-[(4-cyclohexylmethyl)amino]-4-piperidone", "4-(2-pyridyl)piperazine-1-carboxylic acid", "Thionyl chloride", "Ammonia" ], "Reaction": [ "Step 1: 4-chloroquinazoline-2-thiol is reacted with N-[(4-cyclohexylmethyl)amino]-4-piperidone in the presence of a base such as potassium carbonate to yield the intermediate product.", "Step 2: The intermediate product from step 1 is reacted with 4-(2-pyridyl)piperazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield the desired product.", "Step 3: The carboxylic acid group in the product from step 2 is converted to the corresponding acid chloride using thionyl chloride.", "Step 4: The acid chloride from step 3 is reacted with ammonia to yield the final product, 4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione." ] } | |
Numéro CAS |
689266-11-3 |
Nom du produit |
4-[({4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]cyclohexyl}methyl)amino]quinazoline-2(1H)-thione |
Formule moléculaire |
C25H30N6OS |
Poids moléculaire |
462.62 |
Nom IUPAC |
(4-pyridin-2-ylpiperazin-1-yl)-[4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexyl]methanone |
InChI |
InChI=1S/C25H30N6OS/c32-24(31-15-13-30(14-16-31)22-7-3-4-12-26-22)19-10-8-18(9-11-19)17-27-23-20-5-1-2-6-21(20)28-25(33)29-23/h1-7,12,18-19H,8-11,13-17H2,(H2,27,28,29,33) |
Clé InChI |
JKXLDHSBXMIWQR-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



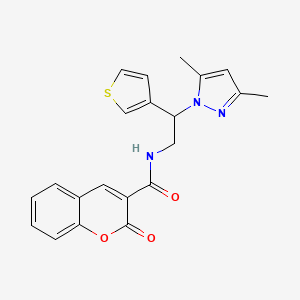
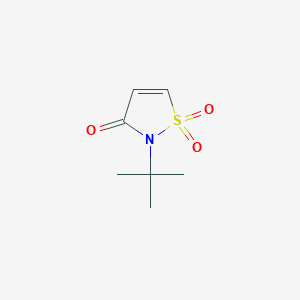
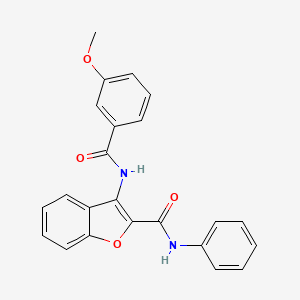
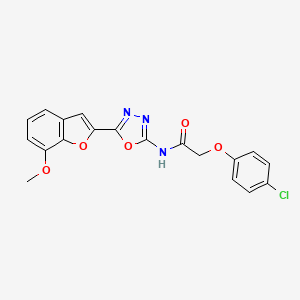
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)
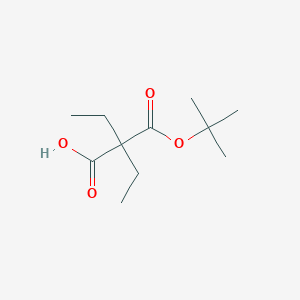
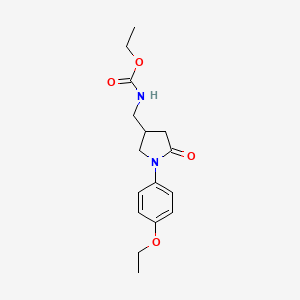
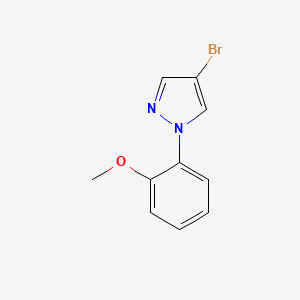
![1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2437525.png)
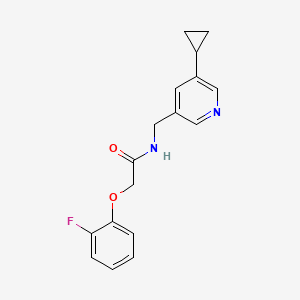
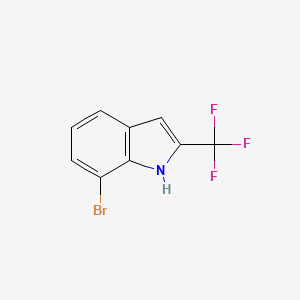
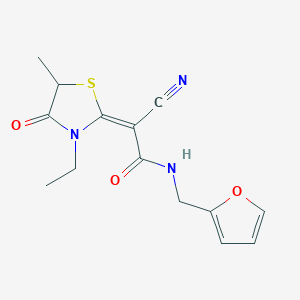
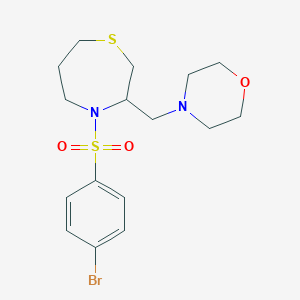
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B2437539.png)